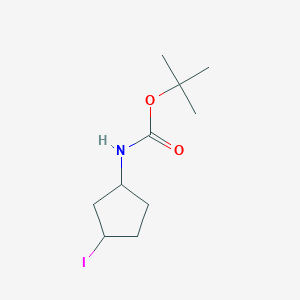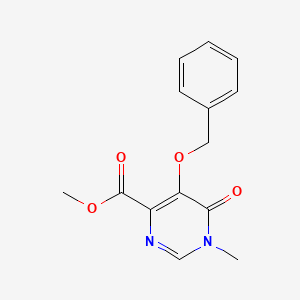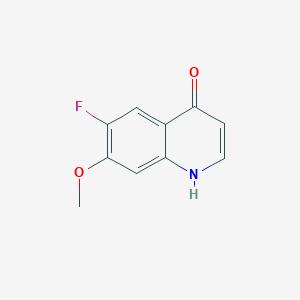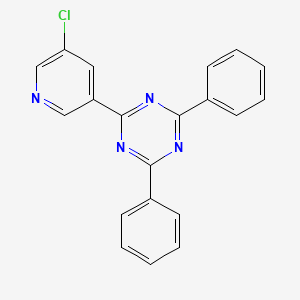
Methyl 3-(benzyloxy)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-3-(Benzyloxy)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a benzyloxy group attached to the acrylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (E)-3-(Benzyloxy)acrylate can be synthesized through several methods. One common approach involves the esterification of (E)-3-(Benzyloxy)acrylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Methyl (E)-3-(Benzyloxy)acrylate may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction. The use of advanced purification techniques, such as column chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (E)-3-(Benzyloxy)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the acrylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Benzyloxyacetic acid or benzaldehyde.
Reduction: Methyl 3-(benzyloxy)propanol.
Substitution: Various substituted benzyloxy derivatives.
Aplicaciones Científicas De Investigación
Methyl (E)-3-(Benzyloxy)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl (E)-3-(Benzyloxy)acrylate involves its interaction with various molecular targets. In organic synthesis, it acts as an electrophile, reacting with nucleophiles to form new chemical bonds. The benzyloxy group can participate in resonance stabilization, influencing the reactivity of the acrylate moiety.
Comparación Con Compuestos Similares
Similar Compounds
Methyl methacrylate: Used in the production of polymethyl methacrylate (PMMA), a transparent thermoplastic.
Ethyl acrylate: Utilized in the manufacture of polymers and copolymers for coatings and adhesives.
2-Hydroxyethyl methacrylate: Employed in the production of hydrogels and contact lenses.
Uniqueness
Methyl (E)-3-(Benzyloxy)acrylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and materials with specialized functions.
Propiedades
Número CAS |
127762-21-4 |
|---|---|
Fórmula molecular |
C11H12O3 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
methyl 3-phenylmethoxyprop-2-enoate |
InChI |
InChI=1S/C11H12O3/c1-13-11(12)7-8-14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clave InChI |
AKBYSGLAEQIEMF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C=COCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-8-chlorothieno[2,3-g]quinoline 1,1-Dioxide](/img/structure/B13693622.png)
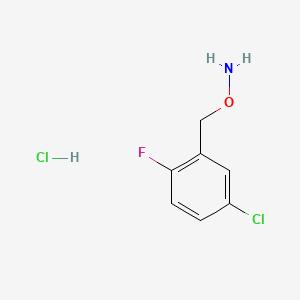
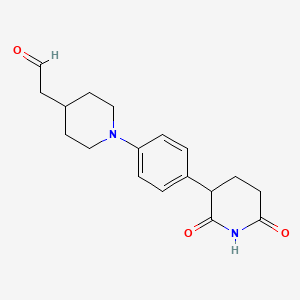
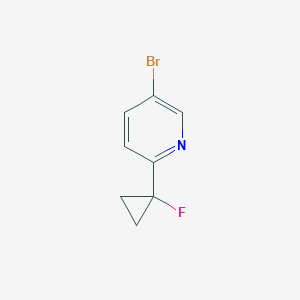

![[2-Chloro-3-[2-chloro-3-(trifluoromethylsulfonyloxy)phenyl]phenyl] trifluoromethanesulfonate](/img/structure/B13693635.png)
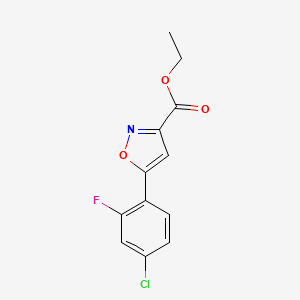
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13693656.png)
